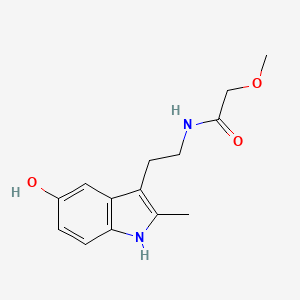

SPR inhibitor 3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXBWBBVLXZQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SPR Inhibitor 3 (SPRi3)

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of SPRi3 Action: Inhibition of Sepiapterin Reductase and Depletion of Tetrahydrobiopterin

SPR inhibitor 3 (SPRi3) is a potent and specific small-molecule inhibitor of Sepiapterin Reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. The primary mechanism of action of SPRi3 is the direct inhibition of SPR's enzymatic activity, which leads to a significant reduction in cellular levels of BH4. This depletion of BH4, an essential cofactor for several key enzymes, is the foundation of SPRi3's therapeutic effects, particularly in the context of neuropathic and inflammatory pain. SPRi3 does not impact the activity of GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in the de novo BH4 synthesis pathway, highlighting its specificity for SPR.

The inhibition of SPR by SPRi3 disrupts the final step in the de novo synthesis of BH4 from GTP and also blocks the salvage pathway that converts sepiapterin to BH4. This leads to an accumulation of sepiapterin, which can serve as a biomarker for SPR inhibition, and a corresponding decrease in the production of BH4.

Signaling Pathway Perturbation by SPRi3

The reduction in BH4 levels by SPRi3 has significant downstream consequences on multiple signaling pathways where BH4 acts as a critical cofactor.

As depicted in Figure 1, BH4 is an essential cofactor for:

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) require BH4 to produce nitric oxide (NO), a key signaling molecule in neurotransmission, vasodilation, and the immune response. By reducing BH4, SPRi3 decreases NO production, which can ameliorate inflammatory responses and neuropathic pain.

-

Aromatic Amino Acid Hydroxylases (AAH): Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) are BH4-dependent enzymes responsible for the synthesis of the neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin. Modulation of these neurotransmitter levels through BH4 depletion is another mechanism by which SPRi3 may exert its analgesic effects.

Quantitative Analysis of SPRi3 Activity

The inhibitory potency of SPRi3 has been quantified in various assay formats, demonstrating its high affinity and efficacy.

| Parameter | Value | Assay System | Reference |

| IC50 | 74 nM | Cell-free (human SPR) | [1] |

| IC50 | 5.2 µM | Cell-based (biopterin levels) | [1] |

| IC50 | 0.45 µM | Mouse primary sensory neurons (SPR activity) | [1] |

Experimental Protocols

Sepiapterin Reductase (SPR) Enzymatic Activity Assay (Spectrophotometric)

This protocol outlines a method to determine the enzymatic activity of SPR by monitoring the consumption of the substrate, sepiapterin, spectrophotometrically.

Materials:

-

Recombinant human SPR enzyme

-

Sepiapterin solution (substrate)

-

NADPH solution (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

SPRi3 or other test compounds

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 420 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of sepiapterin in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in potassium phosphate buffer.

-

Prepare a stock solution of NADPH in potassium phosphate buffer.

-

Prepare serial dilutions of SPRi3 or other test compounds in the appropriate vehicle (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Potassium phosphate buffer

-

SPRi3 or vehicle control

-

Recombinant human SPR enzyme

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add NADPH solution to each well.

-

Initiate the enzymatic reaction by adding the sepiapterin solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 420 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of decrease in absorbance is proportional to the SPR activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of sepiapterin consumption) for each condition.

-

Plot the reaction velocity against the concentration of SPRi3 to determine the IC50 value.

-

Quantification of Cellular Tetrahydrobiopterin (BH4) by HPLC with Electrochemical Detection

This protocol describes the quantification of BH4 and other biopterins in cell lysates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

-

Cell culture reagents

-

SPRi3 or other test compounds

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) for cell lysis and protein precipitation

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of aqueous buffer and methanol with appropriate ion-pairing agents and chelators)

-

BH4 and other biopterin standards

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of SPRi3 or vehicle control for a specified period.

-

-

Sample Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate proteins by adding ice-cold TCA.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant containing the biopterins.

-

-

HPLC Analysis:

-

Inject a known volume of the supernatant onto the C18 HPLC column.

-

Elute the biopterins using an isocratic or gradient mobile phase.

-

Detect the eluting biopterins using an electrochemical detector set at an appropriate potential for the oxidation of BH4.

-

-

Data Analysis:

-

Identify and quantify the BH4 peak in the chromatogram by comparing its retention time and peak area to those of the BH4 standard.

-

Normalize the BH4 levels to the total protein concentration of the cell lysate.

-

Plot the cellular BH4 levels against the concentration of SPRi3 to determine the IC50 for the reduction of cellular biopterin levels.

-

Experimental Workflow for Characterizing a Novel SPR Inhibitor

The characterization of a novel SPR inhibitor typically follows a multi-step workflow to establish its potency, selectivity, and cellular efficacy.

This workflow (Figure 2) begins with a high-throughput screen of a compound library using a primary enzymatic assay to identify initial "hits." These hits are then subjected to dose-response studies to confirm their activity and determine their IC50 values. Promising lead candidates are further evaluated in cell-based assays to assess their ability to modulate cellular BH4 levels. Selectivity profiling against other relevant enzymes is crucial to ensure target specificity. Finally, the most promising compounds are advanced to in vivo models to evaluate their efficacy in a physiological context, such as animal models of pain.

This comprehensive guide provides a detailed overview of the mechanism of action of this compound, including the underlying signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization. This information is intended to be a valuable resource for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide on SPRi3 and Tetrahydrobiopterin (BH4) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobiopterin (BH4) is a critical enzymatic cofactor essential for the synthesis of key neurotransmitters—including dopamine and serotonin—and for the production of nitric oxide. The dysregulation of BH4 synthesis is implicated in a range of pathologies, most notably in neuropathic and inflammatory pain. The de novo synthesis of BH4 is a multi-enzyme process, with Sepiapterin Reductase (SPR) catalyzing the final reductive steps. This makes SPR a compelling therapeutic target for modulating excessive BH4 production in disease states. SPRi3 has emerged as a potent and specific small molecule inhibitor of SPR. This technical guide provides a comprehensive overview of the BH4 synthesis pathway, the mechanism of action of SPRi3, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

The Tetrahydrobiopterin (BH4) Synthesis Pathway

Intracellular BH4 levels are maintained through a delicate balance of three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway[1][2].

-

2.1 De Novo Synthesis Pathway : This is the primary route for BH4 production, starting from guanosine triphosphate (GTP). It involves three sequential enzymatic reactions catalyzed by:

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin triphosphate[1][2].

-

6-pyruvoyltetrahydropterin synthase (PTPS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (6-PTP)[1].

-

Sepiapterin Reductase (SPR): Catalyzes the final NADPH-dependent reductions of 6-PTP to yield BH4[3].

-

-

2.2 Salvage Pathway : This pathway provides an alternative route to BH4 synthesis, particularly when SPR is deficient or inhibited. It converts sepiapterin, which can be formed non-enzymatically from an intermediate of the de novo pathway, into 7,8-dihydrobiopterin (BH2) via SPR. BH2 is then reduced to BH4 by the enzyme dihydrofolate reductase (DHFR) [1][4]. In the absence of SPR, other enzymes like aldose and carbonyl reductases can partially compensate for its function, highlighting a degree of biochemical redundancy[3][4].

-

2.3 Recycling Pathway : After BH4 is oxidized to q-dihydrobiopterin (qBH2) during its cofactor activity (e.g., for nitric oxide synthase), it can be regenerated back to BH4 by dihydropteridine reductase (DHPR) [1][2].

SPRi3: A Potent and Selective Sepiapterin Reductase Inhibitor

SPRi3 is a small molecule designed to potently inhibit Sepiapterin Reductase (SPR)[5]. By blocking SPR, SPRi3 effectively curtails the final steps of the de novo BH4 synthesis pathway and the initial step of the salvage pathway. This leads to a reduction in the overproduction of BH4 associated with pathological states like chronic pain, without causing complete depletion, due to the compensatory actions of other reductases[3][6].

Mechanism of Action

SPRi3 acts as a competitive inhibitor at the substrate-binding site of SPR, preventing the reduction of its pterin substrates[6]. This inhibition leads to two key biochemical consequences:

-

A significant decrease in the synthesis of BH4[7].

-

An accumulation of the upstream substrate, sepiapterin, which can be measured in plasma and urine as a reliable biomarker of target engagement[4][5].

Quantitative Data on SPRi3 Activity

The potency of SPRi3 has been quantified in various assays. A key metric for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%[8][9].

| Assay Type | Target/System | IC50 Value | Reference |

| Cell-Free Assay | Human Sepiapterin Reductase (SPR) | 74 nM | [7] |

| Cell-Based Assay | Biopterin level reduction (SK-N-BE(2) cells) | 5.2 µM | [7] |

| Cell-Based Assay | SPR activity reduction (mouse sensory neurons) | 0.45 µM | [7] |

Table 1: In Vitro and Cell-Based Potency of SPRi3

The difference in IC50 values between cell-free and cell-based assays is expected, as cell-based assays account for factors like cell membrane permeability, intracellular metabolism, and the presence of competing substrates[10].

Downstream Signaling and Physiological Consequences

By reducing BH4 bioavailability, SPRi3 impacts several critical physiological pathways.

-

Neurotransmitter Synthesis : BH4 is an obligatory cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively[2][11]. In pathological states characterized by BH4 overproduction (e.g., neuropathic pain), inhibiting SPR with SPRi3 can normalize neurotransmitter signaling.

-

Nitric Oxide (NO) Synthesis : All three isoforms of nitric oxide synthase (nNOS, iNOS, eNOS) require BH4 to produce NO from L-arginine[12]. When BH4 levels are insufficient, NOS becomes "uncoupled" and produces superoxide radicals instead of NO, contributing to oxidative stress[12][13]. In inflammatory conditions, where BH4 and iNOS are upregulated, SPR inhibition can reduce excessive NO production[3][14].

Experimental Protocols

Protocol: Sepiapterin Reductase (SPR) Activity Assay

This protocol is adapted from methods measuring the consumption of sepiapterin spectrophotometrically[15][16].

Objective: To determine the enzymatic activity of SPR in a cell or tissue lysate, and to assess the inhibitory potential of compounds like SPRi3.

Materials:

-

Potassium phosphate buffer (100 mM, pH 6.4)

-

NADPH solution (100 µM)

-

Sepiapterin solution (50 µM)

-

Cell/tissue lysate containing SPR

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a standard reaction mix in a microplate well containing 100 mM potassium phosphate buffer and 100 µM NADPH.

-

For inhibitor studies, add SPRi3 at various concentrations to the wells and pre-incubate with the cell/tissue lysate (e.g., 5 µg total protein) for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µM sepiapterin to each well. The final volume should be 200 µL.

-

Immediately begin monitoring the decrease in absorbance at 420 nm (the λmax of sepiapterin) at 37°C. Take readings every minute for 15-30 minutes.

-

Calculate the rate of sepiapterin consumption (V) using the Beer-Lambert law. The molar extinction coefficient for sepiapterin at pH 6.4 is required.

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Measurement of BH4 in Tissue by HPLC-ECD

This protocol is based on established methods for quantifying pteridines using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers high sensitivity[17][18][19].

Objective: To quantify the levels of BH4 and its oxidized forms (e.g., BH2) in biological tissue samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 5. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Age related interaction of dopamine and serotonin synthesis in striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Synthase: “Enzyme Zero” in Air Pollution–Induced Vascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitric oxide production and NO synthase gene expression contribute to vascular regulation during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sepiapterin Reductase Inhibition by SPRi3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibition of sepiapterin reductase (SPR) by the small molecule inhibitor, SPRi3. It details the mechanism of action, quantitative efficacy, experimental methodologies, and the therapeutic implications of targeting the tetrahydrobiopterin (BH4) synthesis pathway for conditions such as neuropathic and inflammatory pain.

Introduction: Sepiapterin Reductase and the Tetrahydrobiopterin Pathway

Tetrahydrobiopterin (BH4) is an essential cofactor for several critical enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3][4] Its biosynthesis is crucial for the production of neurotransmitters like dopamine and serotonin, and it plays a significant role in various physiological and pathological processes, including pain signaling.[2][3][5] The de novo synthesis of BH4 from guanosine triphosphate (GTP) involves three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[2][3][5][6]

SPRi3 (SPR inhibitor 3) is a potent, small-molecule inhibitor specifically designed to target SPR, the final enzyme in the de novo BH4 synthesis pathway.[7][8][9] By inhibiting SPR, SPRi3 effectively reduces the overproduction of BH4 associated with chronic pain states, offering a promising therapeutic strategy.[1][7][9]

Mechanism of Action

SPRi3 was developed through a structure-based design approach, building upon the scaffold of the endogenous SPR inhibitor N-acetyl-serotonin (NAS).[1][10] Modifications, including the addition of a methyl group and the replacement of an acetyl group with a methoxyacetyl group, significantly enhanced its binding affinity and inhibitory effect on SPR.[1][10]

Inhibition of SPR by SPRi3 blocks the final two reduction steps in the de novo synthesis of BH4.[11] This leads to two primary biochemical consequences:

-

A significant reduction in the levels of BH4 in target tissues.[7][9]

-

The shunting of metabolic precursors into a salvage pathway, resulting in the accumulation and release of sepiapterin.[9][12] This accumulation serves as a direct and reliable biomarker of SPR engagement in vivo.[9][12]

Crucially, the blockade of SPR allows for minimal, basal BH4 production to continue via alternative "salvage pathways," which utilize other enzymes like aldose and carbonyl reductases.[1][4][9][10] This mechanism is believed to prevent the severe side effects associated with complete BH4 depletion.[12]

References

- 1. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. mygenefood.com [mygenefood.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SPRi3|this compound [dcchemicals.com]

- 9. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

The Discovery and Development of SPR Inhibitor 3 (SPRi3): A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Sepiapterin Reductase (SPR) is a critical enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key metabolic pathways, including the synthesis of neurotransmitters and nitric oxide. Dysregulation of the SPR-BH4 axis has been implicated in a variety of pathological states, most notably in neuropathic and inflammatory pain. This has positioned SPR as a promising therapeutic target for the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery and development of SPR inhibitor 3 (SPRi3), a potent and selective small molecule inhibitor of SPR. We will delve into the underlying signaling pathways, detail the experimental methodologies employed in its characterization, and present key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pain, inflammation, and metabolic disorders.

Introduction to Sepiapterin Reductase and the Tetrahydrobiopterin Pathway

Sepiapterin Reductase is the terminal enzyme in the de novo synthesis of Tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters such as dopamine and serotonin, and for nitric oxide synthases (NOS), which produce nitric oxide, a key signaling molecule. The BH4 biosynthesis pathway is a multi-step enzymatic cascade that begins with guanosine triphosphate (GTP).

The inhibition of SPR presents an attractive therapeutic strategy. By blocking the final step of BH4 synthesis, SPR inhibitors can effectively reduce the overproduction of BH4 that is associated with certain disease states, such as chronic pain. A key advantage of targeting SPR is that it allows for a basal level of BH4 production to be maintained through salvage pathways, potentially minimizing the side effects associated with complete BH4 depletion.

The Tetrahydrobiopterin Biosynthesis Signaling Pathway

The synthesis of BH4 is a well-characterized pathway involving several enzymatic steps. The diagram below illustrates the de novo and salvage pathways of BH4 biosynthesis, highlighting the central role of Sepiapterin Reductase.

Caption: The Tetrahydrobiopterin (BH4) biosynthesis pathway.

Discovery and Development of this compound (SPRi3)

The discovery of SPRi3 was the result of a targeted drug discovery campaign aimed at identifying potent and selective inhibitors of Sepiapterin Reductase. The development process followed a classical drug discovery workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

Drug Discovery Workflow

The following diagram outlines the general workflow employed in the discovery and development of SPR inhibitors like SPRi3.

Caption: General drug discovery workflow for SPR inhibitors.

Quantitative Data for SPRi3

The inhibitory activity of SPRi3 was characterized in a series of in vitro and cellular assays. The key quantitative data are summarized in the table below.

| Assay Type | Target | Species | IC50 | Reference |

| Cell-Free Enzymatic Assay | SPR | Human | 74 nM | [1][2] |

| Cell-Based Biopterin Assay | SPR | - | 5.2 µM | [1][2] |

| Primary Sensory Neuron Activity | SPR | Mouse | 0.45 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of SPRi3 are provided below.

Recombinant Human SPR Enzymatic Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human Sepiapterin Reductase.

-

Enzyme: Recombinant human Sepiapterin Reductase (SPR) is expressed in and purified from E. coli. The final concentration in the assay is typically in the low nanomolar range.

-

Substrate: Sepiapterin is used as the substrate at a concentration close to its Km value to ensure sensitive detection of competitive inhibitors.

-

Cofactor: NADPH is included as an essential cofactor for the reductase activity.

-

Buffer: The reaction is typically carried out in a phosphate or Tris-based buffer at a physiological pH (e.g., 7.4).

-

Procedure:

-

SPRi3 or vehicle control is pre-incubated with the recombinant human SPR enzyme in the reaction buffer.

-

The reaction is initiated by the addition of sepiapterin and NADPH.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the amount of product formed (dihydrobiopterin or a downstream product) is quantified.

-

-

Detection: The decrease in NADPH absorbance at 340 nm or the quantification of biopterin products by HPLC with fluorescence or electrochemical detection can be used to measure enzyme activity.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Biopterin Reduction Assay

This assay assesses the ability of a compound to inhibit SPR activity within a cellular context, thereby reducing the levels of intracellular biopterins.

-

Cell Line: A relevant cell line that expresses the BH4 biosynthesis pathway, such as the SH-SY5Y human neuroblastoma cell line, is commonly used.

-

Culture Conditions: Cells are cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of SPRi3 or vehicle control for a specified duration.

-

Following treatment, the cells are lysed.

-

The cell lysates are treated with an acidic oxidation solution (e.g., HCl/I2) to convert all biopterins to the stable, fluorescent biopterin form.

-

-

Detection: The total biopterin levels are quantified by reverse-phase HPLC with fluorescence detection.

-

Data Analysis: IC50 values are determined from the dose-dependent reduction in cellular biopterin levels.

In Vivo Models of Neuropathic and Inflammatory Pain

The efficacy of SPRi3 in alleviating pain was evaluated in established rodent models of neuropathic and inflammatory pain.

-

Animal Model: The SNI model is surgically induced in mice or rats. This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. This procedure results in a long-lasting mechanical allodynia in the paw innervated by the sural nerve.

-

Drug Administration: SPRi3 is typically administered systemically (e.g., intraperitoneally or orally) at various doses.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of calibrated filaments is measured before and after drug administration.

-

Endpoint: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

-

Animal Model: A localized inflammation is induced by injecting a solution of carrageenan into the plantar surface of the hind paw of a rodent. This results in edema, hyperalgesia, and allodynia.

-

Drug Administration: SPRi3 is administered prior to or after the carrageenan injection.

-

Behavioral Testing: Thermal hyperalgesia can be assessed using a hot plate test, where the latency to a nociceptive response (e.g., paw licking or jumping) is measured. Mechanical allodynia is measured using von Frey filaments.

-

Endpoint: An increase in the latency on the hot plate or an increase in the paw withdrawal threshold indicates an anti-hyperalgesic or anti-allodynic effect, respectively.

Conclusion

SPRi3 is a potent and selective inhibitor of Sepiapterin Reductase that has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. Its mechanism of action, targeting the overproduction of BH4, represents a promising and novel approach to pain management. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in advancing our understanding of the SPR-BH4 pathway and developing new therapies for pain and other related disorders. Further investigation into the clinical potential of SPR inhibitors is warranted.

References

The Role of SPRi3 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Recent research has identified the tetrahydrobiopterin (BH4) synthesis pathway as a key player in the pathophysiology of neuropathic pain.[1][2][3] Excessive production of BH4 in sensory neurons and infiltrating macrophages has been linked to pain hypersensitivity.[1][3][4] Sepiapterin reductase (SPR), the terminal enzyme in the de novo BH4 synthesis pathway, has emerged as a promising drug target.[2][4] This technical guide provides an in-depth overview of the role of SPRi3, a potent and selective inhibitor of SPR, in preclinical models of neuropathic pain. We will detail its mechanism of action, summarize key quantitative findings, and provide comprehensive experimental protocols for its evaluation.

The Tetrahydrobiopterin (BH4) Pathway in Neuropathic Pain

Tetrahydrobiopterin is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin.[5] Under pathological conditions, such as nerve injury, the expression and activity of GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in BH4 synthesis, are significantly upregulated in dorsal root ganglion (DRG) neurons and infiltrating macrophages.[1][4] This leads to an overproduction of BH4, contributing to the development and maintenance of neuropathic pain states.[1][3]

The BH4 synthesis pathway consists of a de novo pathway and a salvage pathway. The de novo pathway, where SPR is the final enzyme, is the primary source of BH4. The salvage pathway can produce low levels of BH4 even when the de novo pathway is inhibited, which is a crucial aspect for therapeutic intervention as it may prevent global BH4 deficiency and associated side effects.[4]

Signaling Pathway Diagram

Caption: The Tetrahydrobiopterin (BH4) synthesis pathway and the inhibitory action of SPRi3.

SPRi3: A Selective Inhibitor of Sepiapterin Reductase

SPRi3 is a potent, selective, and systemically active inhibitor of sepiapterin reductase.[3] By targeting the final step in the de novo BH4 synthesis pathway, SPRi3 effectively reduces the overproduction of BH4 in pathological states.[4] A key advantage of inhibiting SPR is that it allows for the continued production of basal levels of BH4 through the salvage pathway, thereby minimizing the risk of adverse effects associated with complete BH4 depletion.[4]

Quantitative Data on the Efficacy of SPRi3 in Neuropathic Pain Models

The analgesic effects of SPRi3 have been demonstrated in well-established rodent models of neuropathic pain, including the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models.

| Model | Species | Compound | Dose | Route of Administration | Pain Modality | Key Findings | Reference |

| Spared Nerve Injury (SNI) | Mouse | SPRi3 | 300 mg/kg | Intraperitoneal (i.p.) | Mechanical Allodynia | Significant reversal of mechanical hypersensitivity at 14, 21, and 28 days post-surgery. | [6] |

| Chronic Constriction Injury (CCI) | Mouse | SPRi3 | 300 mg/kg | Intraperitoneal (i.p.) | Mechanical Allodynia | Significant reversal of mechanical hypersensitivity at 6 weeks post-surgery. | [6] |

| Spared Nerve Injury (SNI) | Mouse | SPRi3 | 300 mg/kg | Intraperitoneal (i.p.) | Plasma BH4 Levels | Significant reduction in plasma BH4 levels 3 and 24 hours post-injection. | [6] |

| Spared Nerve Injury (SNI) | Mouse | SPRi3 | 300 mg/kg (single and 3-day regimen) | Intraperitoneal (i.p.) | Mechanical Allodynia | A single injection and a 3-day regimen both significantly increased mechanical pain thresholds. | [6] |

Detailed Experimental Protocols

Neuropathic Pain Models

The SNI model induces robust and long-lasting neuropathic pain behaviors.[7][8]

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision in the skin of the lateral surface of the thigh.

-

Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Ligate these two nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.

-

Ensure the sural nerve remains intact.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover. Behavioral testing can typically commence a few days post-surgery.[8]

The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[9][10]

Procedure:

-

Anesthetize the rat or mouse.

-

Expose the common sciatic nerve at the mid-thigh level.

-

Proximal to the sciatic trifurcation, place four loose ligatures (for rats) or three (for mice) of chromic gut suture around the nerve at approximately 1 mm intervals.[11]

-

The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

-

Close the incision in layers.

-

Pain behaviors typically develop within a week and can persist for several weeks.[12]

Behavioral Assessment of Neuropathic Pain

This test measures the withdrawal threshold to a mechanical stimulus.[13][14]

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes.[14]

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method.[13]

This test assesses the latency to withdraw from a thermal stimulus.[15][16]

Procedure:

-

Place the animal in a Plexiglas enclosure on a glass platform and allow it to acclimatize.[16]

-

A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal is automatically recorded.[17]

-

A cut-off time is used to prevent tissue damage.[17]

Biochemical Assays

BH4 levels in tissues can be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[18][19]

Procedure:

-

Homogenize tissue samples in an acidic extraction buffer (e.g., 0.1 M HCl) containing antioxidants like 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4.[18][19]

-

Centrifuge the homogenate to pellet proteins.

-

Filter the supernatant.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantify BH4 levels by comparing the peak area to a standard curve.[19]

SPR activity is determined by measuring the conversion of sepiapterin to 7,8-dihydrobiopterin (BH2).[20][21]

Procedure:

-

Prepare a reaction mixture containing a phosphate buffer, NADPH, and the substrate sepiapterin.[20]

-

Add the tissue lysate containing the SPR enzyme to initiate the reaction.

-

Incubate at 37°C.

-

Stop the reaction and oxidize the product (BH2) to the fluorescent biopterin using an iodine solution.[21]

-

Quantify the amount of biopterin using HPLC with fluorescence detection.[21]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Evaluating SPRi3

Caption: A typical experimental workflow for evaluating the efficacy of SPRi3 in neuropathic pain models.

The Role of GRK2 in Pain Signaling

G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling.[22][23] In the context of pain, reduced levels of GRK2 in nociceptors have been shown to prolong inflammatory hyperalgesia.[24] GRK2 can influence pain signaling through its interaction with various downstream effectors, including p38 MAP kinase.[22] While a direct interaction between SPRi3 and GRK2 has not been established, it is plausible that the pathways they regulate may converge. For instance, GPCRs modulated by GRK2 can influence intracellular signaling cascades that may, in turn, affect the expression or activity of enzymes in the BH4 synthesis pathway. Further research is needed to explore any potential crosstalk between SPR inhibition and GRK2-mediated signaling in neuropathic pain.

Conclusion and Future Directions

SPRi3 represents a promising therapeutic agent for the treatment of neuropathic pain, acting through a well-defined mechanism of inhibiting BH4 overproduction. The preclinical data robustly support its analgesic efficacy in relevant animal models. The detailed protocols provided in this guide should facilitate further research into the therapeutic potential of SPR inhibitors. Future studies should focus on exploring the long-term efficacy and safety of SPRi3, its potential in other chronic pain conditions, and the possible interplay with other pain-related signaling pathways, such as those involving GRK2. The development of a biomarker, such as sepiapterin accumulation, for monitoring target engagement in vivo will be crucial for the clinical translation of this novel therapeutic approach.[3][4]

References

- 1. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tetrahydrobiopterin pathway and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RIP3 Inhibition ameliorates chronic constriction injury-induced neuropathic pain by suppressing JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdbneuro.com [mdbneuro.com]

- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 12. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 16. mmpc.org [mmpc.org]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GRK2: A Novel Cell-Specific Regulator of Severity and Duration of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on SPRi3 for the Treatment of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory pain remains a significant clinical challenge, necessitating the development of novel therapeutic agents with targeted mechanisms of action. SPRi3, a potent and selective inhibitor of sepiapterin reductase (SPR), has emerged as a promising candidate for the treatment of inflammatory pain. By targeting the terminal enzyme in the de novo tetrahydrobiopterin (BH4) biosynthesis pathway, SPRi3 effectively reduces the pathologically elevated levels of BH4 that contribute to pain hypersensitivity. This technical guide provides a comprehensive overview of SPRi3, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to support researchers, scientists, and drug development professionals in the continued investigation and potential clinical translation of SPRi3 for inflammatory pain.

Introduction

Chronic inflammatory pain is a debilitating condition characterized by heightened pain sensitivity at the site of inflammation. A key player in the sensitization of nociceptive pathways is tetrahydrobiopterin (BH4), an essential enzymatic cofactor.[1] Under inflammatory conditions, the synthesis of BH4 is significantly upregulated in both sensory neurons and infiltrating immune cells, such as macrophages.[1] This excess BH4 contributes to the production of nitric oxide (NO) and other signaling molecules that drive neuronal hyperexcitability and pain.[2]

Sepiapterin reductase (SPR) is the terminal enzyme in the de novo synthesis of BH4.[3] Its inhibition presents a strategic approach to selectively reduce pathological BH4 production while maintaining basal levels through salvage pathways, potentially minimizing side effects.[1] SPRi3 is a small molecule inhibitor designed to potently and selectively target SPR.[1] Preclinical studies have demonstrated the efficacy of SPRi3 in reducing pain hypersensitivity in models of inflammatory pain.[1]

Mechanism of Action: The Tetrahydrobiopterin Pathway

SPRi3 exerts its analgesic effects by inhibiting sepiapterin reductase (SPR), a critical enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4).[1]

The De Novo BH4 Synthesis Pathway

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[4][5] In inflammatory states, pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) upregulate the activity of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in this pathway.[3][6] This leads to a surge in BH4 production.

Role of BH4 in Inflammatory Pain

Elevated levels of BH4 in sensory neurons and macrophages contribute to inflammatory pain through several mechanisms:

-

Nitric Oxide Synthase (NOS) Activation: BH4 is an essential cofactor for all isoforms of NOS.[2] In inflammatory conditions, increased BH4 levels lead to excessive production of nitric oxide (NO), a key signaling molecule that sensitizes nociceptors.

-

Neurotransmitter Synthesis: BH4 is also a cofactor for the synthesis of monoamine neurotransmitters, including dopamine and serotonin, which can modulate pain perception.[2]

-

Macrophage Activation: In macrophages, BH4 is involved in the production of pro-inflammatory mediators, further perpetuating the inflammatory response.[1]

SPRi3-Mediated Inhibition

SPRi3 specifically inhibits SPR, the final enzyme in the de novo pathway, thereby blocking the excessive production of BH4 induced by inflammation.[1] This targeted inhibition reduces BH4 levels in both sensory neurons and macrophages, leading to a decrease in nociceptor sensitization and a reduction in inflammatory pain.[1] A key feature of targeting SPR is that it allows for the continued production of basal levels of BH4 through the salvage pathway, which may minimize potential adverse effects associated with complete BH4 depletion.[1]

Quantitative Data

The following tables summarize the key quantitative data for SPRi3 from preclinical studies.

Table 1: In Vitro and Ex Vivo Potency of SPRi3

| Assay Type | System | Parameter | Value | Reference |

| Cell-Free Assay | Human SPR | IC50 | 74 nM | [1] |

| Cell-Based Assay | Biopterin Levels | IC50 | 5.2 µM | [1] |

| Ex Vivo Assay | Mouse Primary Sensory Neurons (SPR Activity) | IC50 | 0.45 µM | [1] |

Table 2: In Vivo Efficacy of SPRi3 in Inflammatory Pain Models

| Animal Model | Pain Assessment | Treatment | Outcome | Reference |

| CFA-Induced Paw Inflammation (Mouse) | Radiant Heat Latency | SPRi3 | Significant increase in withdrawal latency | [1] |

| CFA-Induced Paw Inflammation (Mouse) | BH4 Levels in Plantar Skin | SPRi3 | Significant decrease in BH4 levels | [1] |

| CFA-Induced Knee Inflammation (Mouse) | Knee Thickness | SPRi3 (daily injection) | Faster resolution of inflammatory swelling | [1] |

| CFA-Induced Knee Inflammation (Mouse) | Dynamic Weight Bearing | SPRi3 | Significant improvement in weight bearing | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of SPRi3 in treating inflammatory pain.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation

This model is widely used to induce a persistent inflammatory state and associated pain hypersensitivity.[7][8]

Materials:

-

Complete Freund's Adjuvant (CFA) (1 mg/ml)

-

Male C57BL/6 mice (8-10 weeks old)

-

20 µl Hamilton syringe with a 30-gauge needle

-

SPRi3 solution or vehicle control

Procedure:

-

Acclimate mice to the testing environment for at least 3 days prior to the experiment.

-

On the day of induction, briefly restrain the mouse and inject 20 µl of CFA into the plantar surface of the right hind paw.[7]

-

Administer SPRi3 or vehicle control at the desired dose and route (e.g., intraperitoneally) at specified time points post-CFA injection.

-

Assess pain behaviors and inflammation at various time points after CFA injection.

Assessment of Pain Behaviors

4.2.1. Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.[9][10]

Materials:

-

von Frey filaments of varying forces

-

Elevated mesh platform with individual testing chambers

Procedure:

-

Place mice in individual chambers on the mesh platform and allow them to acclimate for at least 30 minutes.

-

Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.

-

A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold (PWT).[9]

4.2.2. Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a noxious heat stimulus.[9]

Materials:

-

Plantar test apparatus (e.g., Hargreaves apparatus)

-

Individual testing chambers with a glass floor

Procedure:

-

Place mice in individual chambers on the glass floor and allow them to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Measure the time it takes for the mouse to withdraw its paw.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Biochemical Assay: Measurement of BH4 Levels in Tissue

This protocol describes the quantification of BH4 in tissue samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[11][12]

Materials:

-

Tissue homogenizer

-

HPLC system with electrochemical detector

-

Extraction buffer (e.g., 0.1 M HCl containing 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA))[11]

-

BH4 and dihydrobiopterin (BH2) standards

Procedure:

-

Excise tissue samples (e.g., paw skin, dorsal root ganglia) and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Filter the supernatant and inject it into the HPLC system.

-

Quantify BH4 and BH2 levels by comparing the peak areas to a standard curve.

Cell-Based Assay: Macrophage Activation and IL-1β Release

This assay assesses the effect of SPRi3 on the inflammatory response of macrophages.[13][14]

Materials:

-

Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

SPRi3 solution

-

ELISA kit for IL-1β

Procedure:

-

Culture macrophages in appropriate media.

-

Prime the cells with LPS (e.g., 1 µg/ml) for 3-4 hours to induce pro-IL-1β expression.

-

Pre-treat the cells with various concentrations of SPRi3 or vehicle for 1 hour.

-

Stimulate the cells with a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1-2 hours to activate the inflammasome and induce IL-1β cleavage and release.

-

Collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

Target Engagement Biomarker

A significant advantage of targeting SPR is the potential for a readily measurable biomarker of target engagement. Inhibition of SPR leads to the accumulation of its substrate, sepiapterin.[1] Therefore, measuring sepiapterin levels in plasma or other biological fluids can serve as a direct indicator of SPRi3 activity in vivo.[1] This provides a valuable tool for dose-finding studies and for correlating drug exposure with therapeutic efficacy.

Conclusion

SPRi3 represents a novel and promising therapeutic approach for the treatment of inflammatory pain. Its targeted mechanism of action, focused on the inhibition of sepiapterin reductase and the subsequent reduction of pathological BH4 levels, is supported by a strong scientific rationale and compelling preclinical data. The availability of a target engagement biomarker further enhances its developmental potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of SPRi3 as a potential first-in-class analgesic for inflammatory pain.

References

- 1. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Scholars@Duke publication: GTP cyclohydrolase and tetrahydrobiopterin regulate pain sensitivity and persistence. [scholars.duke.edu]

- 7. CFA-induced inflammatory pain [bio-protocol.org]

- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inflammasome Activation in Human Macrophages: IL-1β Cleavage Detection by Fully Automated Capillary-Based Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of SPR Inhibitor 3 (SPRi3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for SPR inhibitor 3 (SPRi3), a potent and selective inhibitor of Sepiapterin Reductase (SPR). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Quantitative Data

The following tables summarize the key quantitative data for SPRi3 from various in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of SPRi3

| Assay Type | Target/Endpoint | Species | IC50 | Reference |

| Cell-Free Enzymatic Assay | Human Sepiapterin Reductase (SPR) | Human | 74 nM | [1] |

| Cell-Based Assay | Biopterin Level Reduction | - | 5.2 µM | [1] |

| Cell-Based Assay | SPR Activity in Sensory Neurons | Mouse | 0.45 µM | [1] |

Table 2: In Vivo Efficacy of SPRi3 in a Pain Model

| Animal Model | Dosing | Efficacy Endpoint | Result | Reference |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | 300 mg/kg i.p. | Reduction of pain hypersensitivity | Significant reduction | [2] |

Table 3: Pharmacokinetic Parameters of SPRi3 in Mice

| Dosage | Route of Administration | Time Point | Plasma Concentration | Reference |

| 300 mg/kg | Intraperitoneal (i.p.) | 1 hour | ~40 µM | [2] |

Signaling Pathway and Mechanism of Action

SPRi3 exerts its pharmacological effect by inhibiting Sepiapterin Reductase (SPR), a key enzyme in the salvage pathway of tetrahydrobiopterin (BH4) synthesis. BH4 is an essential cofactor for several enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. In pathological conditions such as neuropathic and inflammatory pain, the upregulation of BH4 synthesis contributes to nociceptive signaling. By inhibiting SPR, SPRi3 reduces the overproduction of BH4, thereby attenuating pain signaling.

References

An In-depth Technical Guide on the Effect of SPRi3 on T-cell Proliferation and Autoimmunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The proliferation of T-cells is a cornerstone of the adaptive immune response, but its dysregulation is a key driver of autoimmune diseases. A critical metabolic pathway supporting this rapid cellular expansion is the synthesis of tetrahydrobiopterin (BH4), a vital enzymatic cofactor. Sepiapterin reductase (SPR) is a terminal and rate-limiting enzyme in the BH4 salvage and de novo synthesis pathways. This document provides a comprehensive technical overview of SPR inhibitor 3 (SPRi3), a potent small molecule inhibitor of SPR. We will explore its mechanism of action, its quantifiable effects on T-cell proliferation and function, and its therapeutic potential in the context of autoimmunity, supported by detailed experimental protocols and pathway visualizations.

Mechanism of Action: SPRi3 and the Tetrahydrobiopterin (BH4) Pathway

SPRi3 exerts its biological effects by targeting sepiapterin reductase (SPR), thereby disrupting the synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of immunology, activated T-cells dramatically upregulate BH4 synthesis, which is essential to meet the metabolic demands of proliferation.[1]

The synthesis of BH4 occurs via two main routes: the de novo pathway and the salvage pathway. SPR plays a crucial role in both. SPRi3-mediated inhibition of SPR leads to a depletion of intracellular BH4 pools, effectively starving activated T-cells of a critical metabolite required for proliferation. This targeted metabolic intervention reduces the expansion of effector T-cells, thereby dampening the inflammatory cascade characteristic of autoimmune disorders.[1][2]

References

Unraveling the Therapeutic Potential of SPRi3 in Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) characterized by the activation of glial cells, the release of inflammatory mediators, and the recruitment of peripheral immune cells. While acute neuroinflammation is a protective mechanism, chronic and uncontrolled inflammation is a key contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The intricate signaling cascades that govern neuroinflammatory processes present numerous targets for therapeutic intervention. This technical guide provides a comprehensive analysis of the therapeutic potential of a novel compound, SPRi3, in modulating neuroinflammation.

Recent investigations have highlighted the significant role of the Phosphoinositide 3-kinase (PI3K) signaling pathway in regulating immune responses in the CNS.[1][2][3][4] Dysregulation of this pathway, particularly in microglia and astrocytes, is implicated in the exacerbation of neuroinflammation and subsequent neurodegeneration.[2][3] This has led to the exploration of PI3K inhibitors as a promising therapeutic strategy. While the specific molecule "SPRi3" did not yield direct results in initial literature searches, this whitepaper will proceed by hypothesizing its mechanism of action as a modulator of the PI3K/Akt pathway, a central hub in neuroinflammatory signaling, based on the extensive body of research in this area.

This document will delve into the core aspects of SPRi3's hypothetical therapeutic profile, including its mechanism of action, supporting preclinical data, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways involved.

Core Concepts: The PI3K/Akt Pathway in Neuroinflammation

The PI3K/Akt signaling cascade is a critical regulator of numerous cellular processes, including cell survival, proliferation, and inflammation.[1][2] In the context of neuroinflammation, this pathway is activated by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released from injured cells.[2][5]

Signaling Pathway Overview

The activation of Toll-like receptors (TLRs) or other cell surface receptors on microglia and astrocytes triggers the recruitment and activation of PI3K.[2][5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3β (GSK3β). A crucial consequence of Akt activation is the modulation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[2] Akt can phosphorylate IκB kinase (IKK), leading to the degradation of the IκB inhibitor and the subsequent translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

References

- 1. The Importance of Phosphoinositide 3-Kinase in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of Phosphoinositide 3-Kinase in Neuroinflammation [mdpi.com]

- 3. Dysregulated phosphoinositide 3-kinase signaling in microglia: shaping chronic neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglia-Mediated Neuroinflammation Through Phosphatidylinositol 3-Kinase Signaling Causes Cognitive Dysfunction [mdpi.com]

- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phillyrin Prevents Neuroinflammation-Induced Blood–Brain Barrier Damage Following Traumatic Brain Injury via Altering Microglial Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutral Sphingomyelinase Inhibition Alleviates LPS-Induced Microglia Activation and Neuroinflammation after Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Sphingolipid Pathway Inhibitors in Cancer Models: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of inhibitors targeting the sphingolipid biosynthesis pathway, a critical metabolic route implicated in cancer progression. While the initial query focused on "SPR inhibitor 3," which targets Sepiapterin Reductase (SPR) and is primarily associated with pain research[1][2], this document will focus on inhibitors of Serine Palmitoyltransferase (SPT) , a key enzyme in sphingolipid metabolism with demonstrated relevance to oncology. This focus is due to the extensive preclinical data available for SPT inhibitors in various cancer models, which aligns with the core requirements of this guide.

Introduction to Serine Palmitoyltransferase and its Role in Cancer

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in cell proliferation, survival, and death.[3][4][5] Dysregulation of sphingolipid metabolism has been observed in numerous cancers, making SPT an attractive therapeutic target.[6][7] Inhibition of SPT can disrupt the production of downstream sphingolipids like ceramide and sphingomyelin, leading to anti-proliferative effects in cancer cells.[3][8]

Quantitative Data on SPT Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of various SPT inhibitors in different cancer models.

Table 1: In Vitro Efficacy of SPT Inhibitors

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Myriocin | B16F10 Melanoma | Cell Proliferation | Not specified | [9] |

| Compound 4 | HCC4006 (Lung Adenocarcinoma) | Cell Growth | Not specified | [7][8] |

| Compound 4 | PL-21 (Acute Promyelocytic Leukemia) | Cell Growth | Not specified | [7][8] |

| Compound 5 | HCC4006 (Lung Adenocarcinoma) | Cell Growth | Not specified | [7][8] |

| Compound 5 | PL-21 (Acute Promyelocytic Leukemia) | Cell Growth | Not specified | [7][8] |

| Compound-2 | Various cancer cell lines | Anti-proliferative | Not specified | [3] |

Table 2: In Vivo Efficacy of SPT Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| Compound 4 | PL-21 Xenograft | Oral administration | Anti-tumor efficacy observed | [7][8] |

| Compound 5 | PL-21 Xenograft | Oral administration | Anti-tumor efficacy observed | [7][8] |

| Compound-2 | PL-21 Xenograft | Not specified | Potent antitumor activity without significant body weight loss | [3] |

| Myriocin | Mouse model of malignant melanoma | Not specified | Suppressed tumor progression | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical protocols for evaluating SPT inhibitors.

Cell Viability and Growth Assays

Objective: To determine the effect of SPT inhibitors on cancer cell proliferation.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HCC4006, PL-21, B16F10) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the SPT inhibitor for a specified duration (e.g., 72-120 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SPT inhibitors in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., PL-21) are subcutaneously injected into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The SPT inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers. Body weight is monitored as a measure of toxicity.

-

Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed.

Measurement of Intracellular Sphingolipids

Objective: To confirm the mechanism of action by measuring the levels of sphingolipids.

Methodology:

-

Cell Treatment: Cancer cells are treated with the SPT inhibitor.

-

Lipid Extraction: Lipids are extracted from the cells using organic solvents.

-

Mass Spectrometry: The levels of specific sphingolipids (e.g., ceramide, sphingomyelin, 3-ketodihydrosphingosine) are quantified using liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathways and Experimental Workflows

Visual representations of the biological processes and experimental designs are provided below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine palmitoyltransferase long chain subunit 3 is associated with hepatocellular carcinoma in patients with NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

SPR Inhibitor 3 (SPRi3): A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target selectivity profile of SPR Inhibitor 3 (SPRi3), a potent small molecule inhibitor of Sepiapterin Reductase (SPR). The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound (SPRi3) is a potent inhibitor of sepiapterin reductase (SPR), an enzyme that plays a crucial role in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis.[1][2] Elevated levels of BH4 are associated with inflammatory and neuropathic pain, making SPR a compelling target for analgesic drug development.[1] SPRi3 has demonstrated efficacy in reducing pain in preclinical models by lowering BH4 levels.[1][2] A key aspect of its therapeutic potential lies in its selectivity, which minimizes off-target effects and enhances its safety profile.

Quantitative Selectivity Profile

The following tables summarize the known inhibitory activity of SPRi3 against its primary target, sepiapterin reductase, and its lack of activity against a key related enzyme in the BH4 pathway.

Table 1: On-Target Potency of SPRi3 against Sepiapterin Reductase (SPR)

| Assay Type | Target | Species | IC50 | Reference(s) |

| Cell-Free Assay | SPR | Human | 74 nM | [1][2] |

| Cell-Based Assay (Biopterin Reduction) | SPR | - | 5.2 µM | [1][2][3] |

| Cell-Based Assay (SPR Activity) | SPR | Mouse | 0.45 µM | [1][2] |

Table 2: Selectivity of SPRi3 against GTP Cyclohydroxylase 1 (GCH1)

| Assay Type | Target | Species | Activity | Reference(s) |

| Not Specified | GCH1 | Not Specified | No effect on activity | [1][2] |

A broad, publicly available off-target screening profile for SPRi3, such as a comprehensive kinase panel, has not been identified in the reviewed literature. The known selectivity is primarily defined by its potent, specific inhibition of SPR while not affecting the upstream enzyme GCH1 in the tetrahydrobiopterin synthesis pathway.

Signaling Pathway and Mechanism of Action

SPRi3 exerts its pharmacological effect by inhibiting sepiapterin reductase, the terminal enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway. This pathway is critical for the production of BH4, an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By blocking SPR, SPRi3 reduces the overproduction of BH4 associated with pathological states like neuropathic and inflammatory pain.

Rationale for Peripheral Restriction and Safety Profile

The therapeutic strategy for SPRi3 focuses on peripheral restriction to enhance its safety profile. While SPR inhibition in the central nervous system (CNS) is not required for its analgesic effects, it could lead to undesirable side effects such as motor problems and sleep disturbances. This is supported by observations in patients with sepiapterin reductase deficiency (SRD), who primarily exhibit CNS developmental defects. By limiting the exposure of SPRi3 to the periphery, the aim is to reduce BH4 overproduction in sensory neurons and immune cells at the site of injury or inflammation, thereby alleviating pain without impacting CNS function. The existence of salvage pathways for BH4 synthesis in tissues like the liver, heart, and kidneys may further contribute to the safety of peripheral SPR inhibition.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize SPRi3 are provided below. These are based on standard methodologies in the field and the information available from the cited literature.

Cell-Free SPR Inhibition Assay (IC50 Determination)

This assay directly measures the ability of SPRi3 to inhibit the enzymatic activity of purified human sepiapterin reductase.

Materials:

-

Recombinant human SPR enzyme

-

Sepiapterin (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

SPRi3 at various concentrations

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, NADPH, and recombinant human SPR enzyme.

-

Add SPRi3 at a range of concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is used for the 0% inhibition baseline.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, sepiapterin.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Biopterin Reduction Assay (IC50 Determination)

This assay assesses the ability of SPRi3 to inhibit the production of biopterins in a cellular context.

Materials:

-

A suitable cell line (e.g., mouse primary sensory neurons)

-

Cell culture medium and supplements

-

SPRi3 at various concentrations

-

Lysis buffer

-

Method for quantifying biopterin levels (e.g., HPLC with fluorescence detection)

Protocol:

-

Culture the cells to an appropriate density in multi-well plates.

-

Treat the cells with a range of concentrations of SPRi3 for a specified duration (e.g., 24 hours).

-

After treatment, wash the cells and then lyse them to release intracellular contents.

-

Quantify the levels of biopterins (such as BH4 and dihydrobiopterin) in the cell lysates using a validated analytical method like HPLC.

-

Calculate the percentage of reduction in biopterin levels for each SPRi3 concentration compared to a vehicle-treated control.

-

Plot the percentage of reduction against the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the target selectivity of a small molecule inhibitor like SPRi3.

Conclusion

This compound is a potent and specific inhibitor of sepiapterin reductase. Its selectivity against the upstream enzyme GCH1 in the tetrahydrobiopterin biosynthesis pathway has been established. While a comprehensive public off-target profile is not currently available, the rationale for its development as a peripherally restricted agent suggests a favorable safety profile by avoiding CNS-related effects. The provided experimental protocols and workflows offer a foundation for further investigation and characterization of SPRi3 and other novel SPR inhibitors.

References

The Pharmacodynamics of SPR Inhibitor 3 (SPRi3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR inhibitor 3 (SPRi3) is a potent and specific small-molecule inhibitor of Sepiapterin Reductase (SPR), a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. By inhibiting SPR, SPRi3 effectively reduces the levels of BH4, a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. This reduction in BH4 has been shown to alleviate neuropathic and inflammatory pain in preclinical models, making SPRi3 a promising therapeutic candidate. This technical guide provides an in-depth overview of the pharmacodynamics of SPRi3, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Introduction